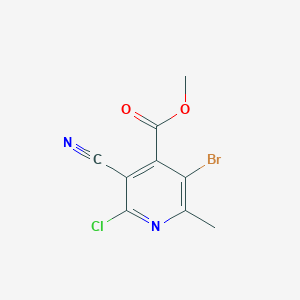
3-ブロモ-6-クロロ-5-シアノ-2-メチルピリジン-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate is a chemical compound with the molecular formula C10H6BrClN2O2 It is a derivative of isonicotinic acid and features a bromine, chlorine, and cyano group attached to the aromatic ring
科学的研究の応用
Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and potential therapeutic effects.
作用機序
Target of Action
The targets of a compound are usually proteins such as enzymes or receptorsBased on its structure, it might interact with proteins that have affinity for pyridine derivatives .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert an effect. Without specific studies, it’s hard to determine the exact mode of action of this compound. Many pyridine derivatives are known to bind to their targets via non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to cellular signaling and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Without specific studies, it’s hard to determine the ADME properties of this compound. Many pyridine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Without this information, it’s hard to predict the exact molecular and cellular effects of this compound .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyridine derivatives can be affected by the pH of the environment, as changes in pH can alter the compound’s charge state and therefore its ability to interact with its targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate typically involves the bromination, chlorination, and cyanation of a suitable precursor. One common method includes the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas or a chlorinating reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.
Oxidation and Reduction: The cyano group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
類似化合物との比較
Methyl 3-bromo-6-chloro-2-methylisonicotinate: Lacks the cyano group, which may affect its reactivity and applications.
Methyl 3-bromo-5-cyano-2-methylisonicotinate: Lacks the chlorine atom, leading to different chemical properties.
Methyl 6-chloro-5-cyano-2-methylisonicotinate: Lacks the bromine atom, which may influence its behavior in reactions.
Uniqueness: Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate is unique due to the presence of all three substituents (bromine, chlorine, and cyano) on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNIWOHOFIFALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea](/img/structure/B2486091.png)
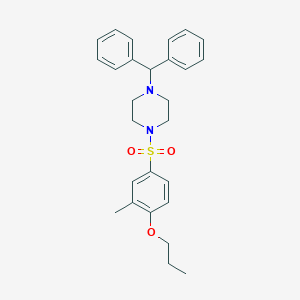
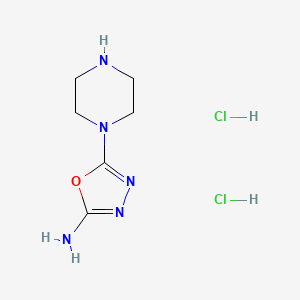
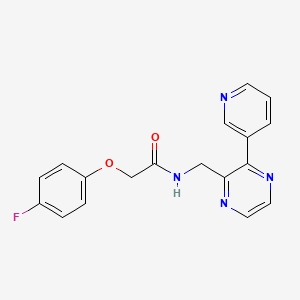
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2486103.png)

![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)
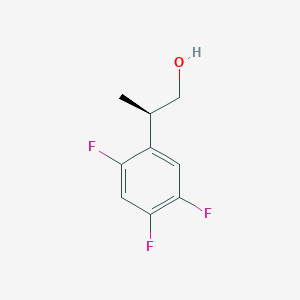
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)

